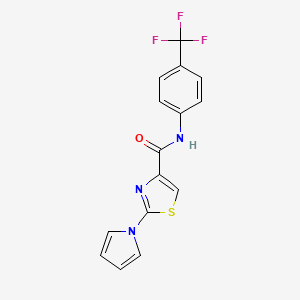

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of New Compounds

2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, similar in structure to the compound , have been shown to undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes. This process also results in the creation of diarylmethane derivatives and calix[4]resorcinols, showcasing the compound's potential in synthesizing diverse chemical structures (Gazizov et al., 2015).

Cannabinoid Receptor Affinity Studies

Research involving compounds with a pyrrole moiety, like the one , has explored their interaction with cannabinoid receptors. Such compounds were found to exhibit varying degrees of selectivity for cannabinoid receptors, demonstrating the compound's relevance in neurological and pharmacological research (Silvestri et al., 2008).

Development of DNA-Binding Polyamides

The compound's structural elements are similar to those used in the development of DNA-binding polyamides. Specifically, pyrrole–imidazole polyamides were synthesized using a novel base-sensitive amino-protecting group, which is structurally related to the trifluoromethylphenyl component of the compound (Choi et al., 2003).

Anticancer Activity

The structure of the compound closely resembles those of thiazole-pyrrole derivatives that have been explored for their anticancer activities. For instance, a series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Synthesis and Antimicrobial Activity

Compounds containing hydrazone bridged thiazole and pyrrole rings, which are structurally similar to the compound , were synthesized and exhibited good activity against certain bacterial strains, indicating potential applications in antimicrobial research (Yurttaş et al., 2013).

Design of GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, indicating potential for the use of similar structures in developing antibacterial agents (Jeankumar et al., 2013).

properties

IUPAC Name |

2-pyrrol-1-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-5-11(6-4-10)19-13(22)12-9-23-14(20-12)21-7-1-2-8-21/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDCCEXAUXBPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)

![2-methyl-3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2841033.png)

![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2841035.png)

![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)

![4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2841039.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)

![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)